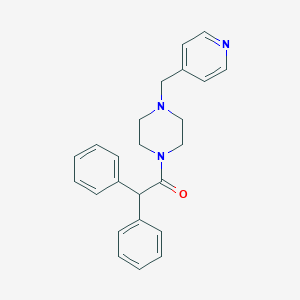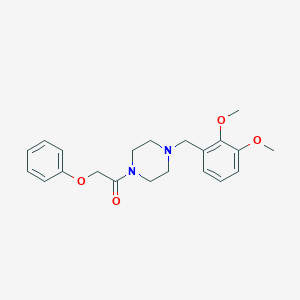![molecular formula C19H21FN2OS B249186 (4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249186.png)
(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanylbenzyl group, and a piperazinylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and methylsulfanylbenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted fluorophenyl derivatives
科学研究应用
(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone
- (4-Bromophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone
- (4-Methylphenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone
Uniqueness
(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
属性
分子式 |
C19H21FN2OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2OS/c1-24-18-8-2-15(3-9-18)14-21-10-12-22(13-11-21)19(23)16-4-6-17(20)7-5-16/h2-9H,10-14H2,1H3 |
InChI 键 |
YYOPYTVYCPQLAZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249118.png)


METHANONE](/img/structure/B249125.png)

![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)
